molecular formula C7H3BrFN B068940 5-Bromo-2-fluorobenzonitrile CAS No. 179897-89-3

5-Bromo-2-fluorobenzonitrile

Cat. No.: B068940
CAS No.: 179897-89-3
M. Wt: 200.01 g/mol
InChI Key: GYCNHFWRPJXTSB-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3; molecular formula: C₇H₃BrFN; molecular weight: 200.01 g/mol) is a halogenated aromatic nitrile featuring a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its electron-withdrawing substituents (Br and F) enhance reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, and nucleophilic aromatic substitutions . It is commercially available and characterized by a melting point of 75–80°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylammonium bromide can be synthesized by reacting tetraethylammonium hydroxide with hydrobromic acid. The reaction is as follows:

Et4N+OH+HBrEt4N+Br+H2O\text{Et}_4\text{N}^+ \text{OH}^- + \text{HBr} \rightarrow \text{Et}_4\text{N}^+ \text{Br}^- + \text{H}_2\text{O} Et4​N+OH−+HBr→Et4​N+Br−+H2​O

After the reaction, the water is evaporated, and the product is recrystallized from acetonitrile to yield a crystalline sample of tetraethylammonium bromide .

Industrial Production Methods

In an industrial setting, tetraethylammonium bromide is typically produced by the reaction of triethylamine with ethyl bromide in the presence of a solvent such as 1,2-dichloroethane or benzene. The reaction mixture is heated under reflux for 1.5 to 2 hours, then cooled to precipitate the crystalline product, which is filtered and washed with a small amount of solvent .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the ortho position undergoes nucleophilic substitution due to its electron-withdrawing effect, which activates the aromatic ring. This reactivity is leveraged in synthesizing advanced materials:

Example Reaction:

text
5-Bromo-2-fluorobenzonitrile + Phenoxazine → 2-Phenoxazine-5-acridine-benzonitrile (TADF dye)

Conditions:

  • Nucleophile: Phenoxazine or carbazole derivatives

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide)

  • Temperature: 80–120°C .

Outcome:

  • Substitution of fluorine with phenoxazine yields thermally activated delayed fluorescence (TADF) dyes for OLED applications .

Palladium-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling the formation of biaryl structures.

Suzuki–Miyaura Coupling

text
This compound + Boronic Acid → Biaryl Nitrile

Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Na₂CO₃

  • Solvent: Tetrahydrofuran (THF) or dioxane

  • Temperature: 80–100°C .

Buchwald–Hartwig Amination

text
This compound + Amine → Aryl Amine Derivative

Conditions:

  • Catalyst: Pd₂(dba)₃ with Xantphos ligand

  • Base: Cs₂CO₃

  • Solvent: Toluene or xylene

  • Temperature: 100–120°C .

Comparative Reactivity of Halogens

PositionHalogenReactivityPreferred Reactions
2FElectrophilic substitution (SNAr)Nucleophilic aromatic substitution
5BrOxidative addition (Pd catalysis)Suzuki, Heck, Buchwald–Hartwig

Key Insights:

  • Fluorine : Directs electrophilic substitution to the para position but is replaceable under strong nucleophilic conditions .

  • Bromine : Facilitates palladium-mediated coupling reactions due to its moderate leaving-group ability .

Stability and Byproduct Formation

  • Hydrolysis Risk : The nitrile group is stable under acidic conditions but may hydrolyze to carboxylic acids in basic aqueous environments .

  • Byproducts : Over-bromination is minimized using dibromohydantoin, which acts as a controlled bromine source .

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate for Drug Synthesis

5-Bromo-2-fluorobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably the antigout drug Febuxostat. The compound is synthesized through a method involving the reaction of o-fluorobenzoyl chloride with ammonia, followed by dehydration to yield o-fluorobenzonitrile, which is subsequently brominated to produce this compound. This synthetic route is characterized by its simplicity and environmental friendliness, minimizing waste generation during production .

Case Study: Febuxostat Synthesis

Febuxostat, a medication used to lower uric acid levels in patients with gout, relies on this compound as a key precursor. The efficient synthesis of this compound not only reduces production costs but also enhances the overall yield of the drug. The method described in the patent highlights the advantages of using mild reaction conditions and recyclable solvents, which are beneficial for sustainable pharmaceutical manufacturing .

Organic Electronics

Role in OLEDs and TADF Dyes

Another significant application of this compound is in the field of organic electronics, specifically in the development of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diodes (OLEDs). The compound's unique structure allows for selective substitution reactions, making it an ideal building block for synthesizing advanced materials used in OLED devices .

Performance Metrics

The incorporation of this compound into TADF dye formulations has shown promising results. For instance, devices utilizing these dyes have achieved maximum current efficiencies of up to 16.3 cd/A and external quantum efficiencies reaching 5%. These metrics underscore the compound's potential in enhancing the performance of OLED technologies .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical SynthesisIntermediate for FebuxostatCost-effective, environmentally friendly
Organic ElectronicsBuilding block for TADF dyes in OLEDsHigh efficiency and performance metrics
Chemical SynthesisVersatile precursor for various organic compoundsFacilitates selective reactions

Mechanism of Action

The mechanism of action of tetraethylammonium bromide involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents signals carrying vasoconstrictor impulses from proceeding, making it a potential therapeutic vasodilator .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 5-bromo-2-fluorobenzonitrile, highlighting differences in structure, properties, and applications:

Compound Name CAS No. Substituents Melting Point (°C) Key Reactivity/Applications References
This compound 179897-89-3 5-Br, 2-F, -CN 75–80 Suzuki coupling, indazole/benzothiophene synthesis, antitumor agent intermediates
4-Bromo-2-fluorobenzonitrile 105942-08-3 4-Br, 2-F, -CN 69–72 Less symmetric structure; similar cross-coupling applications but lower thermal stability
5-Bromo-2-hydroxybenzonitrile 40530-18-5 5-Br, 2-OH, -CN N/A Hydrogen-bonded crystals; antiretroviral/cancer therapy intermediates
2-(5-Bromo-2-fluorophenyl)acetonitrile 51437-00-4 5-Br, 2-F, -CH₂CN N/A Flexible side chain; potential for functionalization via nitrile chemistry
5-Bromo-2,3-difluorobenzonitrile N/A 5-Br, 2-F, 3-F, -CN N/A Increased electronegativity; altered regioselectivity in substitution reactions

Physical and Structural Differences

  • Positional Isomerism : The 5-bromo-2-fluoro substitution in the title compound offers superior symmetry compared to 4-bromo-2-fluorobenzonitrile, leading to stronger intermolecular forces and higher melting points .
  • Functional Group Impact : Replacing fluorine with a hydroxyl group (as in 5-bromo-2-hydroxybenzonitrile) introduces hydrogen-bonding capability but reduces stability under acidic/oxidative conditions .

Research Findings and Data Tables

Table 1: Comparative Reaction Yields in Key Transformations

Reaction Type This compound 4-Bromo-2-fluorobenzonitrile 5-Bromo-2-hydroxybenzonitrile
Suzuki Coupling 93.4% (indazole synthesis) 85–90% (similar substrates) Not reported
Nucleophilic Aromatic Substitution 96% (benzothiophene synthesis) N/A 82% (via cobalt catalysis)
Catalytic Hydrogenation 74% (aldehyde reduction) N/A N/A

Table 2: Structural and Electronic Parameters

Compound LogP (Calculated) Hydrogen Bond Donors Hydrogen Bond Acceptors TPSA (Ų)
This compound 2.1 0 3 36.0
5-Bromo-2-hydroxybenzonitrile 1.8 1 3 66.8
4-Bromo-2-fluorobenzonitrile 2.3 0 3 36.0

Biological Activity

5-Bromo-2-fluorobenzonitrile is an important compound in medicinal chemistry and organic synthesis, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H4BrF N
  • Molecular Weight : 202.02 g/mol
  • Appearance : White crystalline powder

The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological activity, making it a valuable intermediate in various synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. Key mechanisms include:

  • Nucleophilic Substitution : The bromine and fluorine substituents can undergo nucleophilic aromatic substitution reactions, which are crucial for modifying biological targets.
  • Hydrogen Bonding : The compound can form hydrogen bonds through the nitrile group, influencing its binding affinity to target proteins.
  • Halogen Bonding : The halogen atoms (Br and F) may participate in non-covalent interactions that enhance the specificity of binding to biological macromolecules .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various fluoroaryl derivatives, compounds similar to this compound showed reduced mutagenicity against Salmonella typhimurium and other pathogens .

Anticancer Potential

The compound has been evaluated for its potential as an anticancer agent. A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation through modulation of specific signaling pathways .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the efficacy of this compound against various bacterial strains.
    • Methodology : Disc diffusion method was employed to assess antibacterial activity.
    • Findings : The compound exhibited a significant zone of inhibition against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial properties.
  • Anticancer Activity Assessment :
    • Objective : Investigate the cytotoxic effects of this compound on cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability.
    • Results : The compound showed a dose-dependent decrease in cell viability in breast cancer cell lines, suggesting potential as an anticancer drug .

Data Table

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialE. coliSignificant inhibition
AntimicrobialS. aureusSignificant inhibition
CytotoxicityBreast cancer cell linesDose-dependent effect

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 5-Bromo-2-fluorobenzonitrile?

A representative method involves nucleophilic aromatic substitution. For example, in a 200 mL two-necked flask, this compound (13.2 g, 66.0 mmol) reacts with hydroquinone (3.30 g, 30.0 mmol) and K₂CO₃ (9.95 g, 72.0 mmol) in DMSO at 80°C under N₂ for 20 hours. The product is isolated via filtration after quenching with water, yielding a white powder with 97% efficiency . Alternative routes may use halogen exchange or cyanation of pre-functionalized aryl halides.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., fluorine and bromine positions).
  • Mass spectrometry : For molecular weight verification (M.W. = 200.00 g/mol) .
  • Melting point analysis : Reported values range from 75–80°C, but discrepancies may arise due to impurities or polymorphic forms .
  • IR spectroscopy : To identify nitrile (C≡N) stretching bands (~2200 cm⁻¹) and aryl-halogen vibrations .

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki or Ullmann couplings, while the electron-withdrawing cyano and fluorine groups activate the aromatic ring toward nucleophilic substitution. The fluorine atom’s ortho-directing effect can further influence regioselectivity in subsequent functionalization .

Advanced Research Questions

Q. How should researchers address contradictions in reported physical properties (e.g., melting points)?

Variations in melting points (e.g., 75–80°C vs. other studies) may stem from impurities, solvent residues, or polymorphic forms. To resolve discrepancies:

  • Purify via recrystallization (e.g., using ethanol/water mixtures).
  • Use differential scanning calorimetry (DSC) to assess thermal behavior.
  • Cross-reference with high-purity commercial standards (>98% GC/HPLC) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

The nitrile group deactivates the ring, directing electrophiles to positions meta to it. Fluorine’s ortho/para-directing effect competes but is weaker due to the nitrile’s strong electron-withdrawing nature. Computational modeling (e.g., DFT) can predict reactive sites, while experimental screening of catalysts (e.g., Lewis acids) can enhance selectivity .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Stability studies should include:

  • Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity, or light.
  • HPLC monitoring : Track decomposition products (e.g., hydrolysis of nitrile to amide).
  • Storage recommendations : Store at 0–6°C in inert atmospheres to prevent bromine loss or cyano group degradation .

Q. What are the challenges in synthesizing derivatives of this compound for medicinal chemistry applications?

Key issues include:

  • Solubility limitations : The compound’s low polarity (logP ~2.5) may hinder reactions in aqueous media. Use polar aprotic solvents (e.g., DMF, DMSO) or phase-transfer catalysts.
  • Steric hindrance : Bulky substituents near the bromine atom may slow cross-coupling reactions. Optimize catalyst systems (e.g., Pd/XPhos) .

Q. Data Interpretation and Methodological Guidance

Q. How to resolve conflicting spectral data (e.g., NMR splitting patterns)?

Contradictions may arise from dynamic effects (e.g., hindered rotation of substituents). Solutions include:

  • Variable-temperature NMR : To observe coalescence of split peaks.
  • 2D NMR (COSY, NOESY) : To confirm coupling interactions and spatial arrangements .

Q. What computational tools aid in predicting the reactivity of this compound?

  • Molecular electrostatic potential (MEP) maps : Identify electrophilic/nucleophilic sites.
  • Density Functional Theory (DFT) : Calculate activation energies for substitution pathways.
  • Software : Gaussian, ORCA, or ADF packages .

Properties

IUPAC Name

5-bromo-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCNHFWRPJXTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369276
Record name 5-Bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179897-89-3
Record name 5-Bromo-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179897-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

5-Bromo-2-fluorobenzonitrile
5-Bromo-2-fluorobenzonitrile
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5-Bromo-2-fluorobenzonitrile
5-Bromo-2-fluorobenzonitrile
5-Bromo-2-fluorobenzonitrile

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